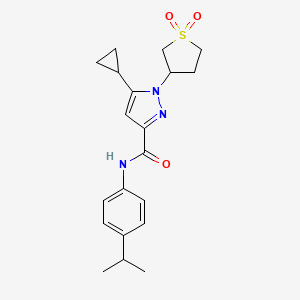

5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-1H-pyrazole-3-carboxamide

Description

This compound is a pyrazole-3-carboxamide derivative characterized by three distinct structural motifs:

- An N-(4-isopropylphenyl) substituent on the carboxamide group, which may influence lipophilicity and receptor-binding specificity.

Properties

IUPAC Name |

5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(4-propan-2-ylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-13(2)14-5-7-16(8-6-14)21-20(24)18-11-19(15-3-4-15)23(22-18)17-9-10-27(25,26)12-17/h5-8,11,13,15,17H,3-4,9-10,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAXWTXJURJUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential medicinal applications. Its unique structure includes a pyrazole ring, a carboxamide group, and various substituents that may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 438.52 g/mol. The compound features several functional groups that may impart distinct biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 438.52 g/mol |

| CAS Number | 1013838-30-6 |

| Purity | ≥95% |

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anti-inflammatory Effects : Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammatory processes .

- Antibacterial Properties : Some pyrazole derivatives demonstrate significant antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are relevant in treating conditions like Alzheimer’s disease, while urease inhibitors are important in managing urinary tract infections .

The exact mechanism of action for this compound is not fully elucidated but may involve:

- Enzyme Binding : Compounds with a similar structure often bind to the active sites of enzymes, inhibiting their function.

- Receptor Modulation : The compound may interact with cell surface receptors, influencing various signaling pathways.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of related compounds:

- COX Inhibition Studies : A series of sulfonamide-containing pyrazole derivatives were evaluated for COX inhibition. Compounds exhibiting potent COX-2 inhibition were identified, suggesting that structural modifications can enhance selectivity and potency .

- Antibacterial Screening : A study on synthesized pyrazole derivatives demonstrated moderate to strong antibacterial activity against specific bacterial strains. The most active compounds showed IC50 values significantly lower than those of standard references .

- Enzyme Inhibition Assays : Various synthesized compounds were tested for their ability to inhibit AChE and urease, with some showing promising results that could lead to further therapeutic applications in enzyme-related disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrazole and triazole carboxamides, focusing on synthesis, physicochemical properties, and substituent effects.

Key Observations :

Synthetic Methodology :

- The target compound’s synthesis likely involves coupling reagents like EDCI/HOBt, as seen in for pyrazole-4-carboxamide derivatives (e.g., 3a–3d) .

- Unlike chloro/methyl substituents in compounds, the cyclopropyl and sulfone groups in the target compound may require specialized cyclopropanation and oxidation steps.

Substituent Effects: Cyclopropyl vs. Chloro/Methyl: The cyclopropyl group (target) may enhance metabolic stability compared to electron-withdrawing chloro groups (3a–3d), which are prone to nucleophilic substitution . Sulfone vs. N-(4-isopropylphenyl) vs. N-(4-cyanophenyl): The isopropyl group (target) increases lipophilicity compared to the cyano group (3a), which could affect binding to hydrophobic pockets in biological targets.

Biological Relevance :

- Pyrazole carboxamides in lack explicit biological data, but analogous triazole derivatives () show structural compatibility with enzyme active sites (e.g., kinases or proteases) due to hydrogen-bonding motifs .

- The sulfone group in the target compound may mimic phosphorylated residues in protein-ligand interactions, a feature absent in and compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.